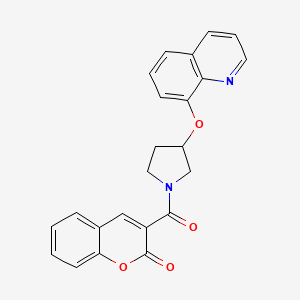

![molecular formula C15H17N5O3 B2745280 7-(3,4-Dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 536999-15-2](/img/structure/B2745280.png)

7-(3,4-Dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3,4-Dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C15H17N5O3 and its molecular weight is 315.333. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from the G1 phase to the S phase. It plays a significant role in DNA replication and cell division .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s binding to the active site of CDK2, preventing the enzyme from performing its function . The inhibition of CDK2 leads to a halt in the cell cycle progression, specifically at the G1/S transition .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle pathway. Under normal conditions, CDK2 binds to cyclin E or cyclin A, facilitating the progression of the cell cycle from the G1 phase to the S phase. When cdk2 is inhibited by the compound, this progression is halted, leading to cell cycle arrest .

Pharmacokinetics

These properties can influence the compound’s bioavailability, determining how much of the compound reaches the target site to exert its effect .

Result of Action

The result of the compound’s action is significant inhibition of cell proliferation . Specifically, it has been shown to have cytotoxic activities against MCF-7 and HCT-116 cell lines . Furthermore, the compound induces apoptosis within HCT cells .

Biochemical Analysis

Biochemical Properties

Compounds with similar structures, such as triazolopyrimidines, have been found to interact with a variety of enzymes and proteins . These interactions often involve the formation of hydrogen bonds between the nitrogen atoms in the triazole and pyrimidine rings and the amino acid residues in the target proteins .

Cellular Effects

Related compounds have been shown to exhibit cytotoxic activities against various cancer cell lines . These effects may be due to the compound’s ability to interact with key cellular proteins and disrupt normal cellular processes .

Molecular Mechanism

It is possible that this compound exerts its effects by binding to specific biomolecules, inhibiting or activating enzymes, and altering gene expression

Temporal Effects in Laboratory Settings

Related compounds have been shown to exhibit stable and long-lasting effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of different dosages of 7-(3,4-Dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide in animal models have not been reported. Related compounds have been shown to exhibit dose-dependent effects in animal models, with higher doses often leading to increased toxicity .

Metabolic Pathways

Similar compounds are often metabolized by enzymes in the liver and other tissues .

Transport and Distribution

Similar compounds are often transported across cell membranes by specific transporters and can accumulate in certain tissues .

Subcellular Localization

Similar compounds often localize to specific compartments or organelles within the cell, where they can exert their effects .

Properties

IUPAC Name |

7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O3/c1-8-12(14(16)21)13(20-15(19-8)17-7-18-20)9-4-5-10(22-2)11(6-9)23-3/h4-7,13H,1-3H3,(H2,16,21)(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPQJIIWUXNZJLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OC)OC)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)urea](/img/structure/B2745202.png)

![2-[3-(4-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2745204.png)

![2-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B2745206.png)

![N-(4-ethylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)

![2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2745213.png)

![N-(1-cyano-2-phenylethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2745219.png)